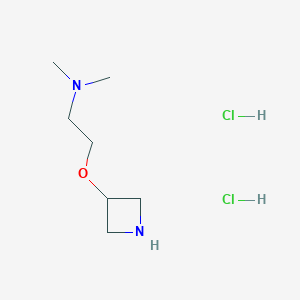

2-(Azetidin-3-yloxy)-N,N-dimethylethanamine dihydrochloride

Description

2-(Azetidin-3-yloxy)-N,N-dimethylethanamine dihydrochloride is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Properties

IUPAC Name |

2-(azetidin-3-yloxy)-N,N-dimethylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-9(2)3-4-10-7-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRRPWCTELUJGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1CNC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like tetrahydrofuran (THF) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-N,N-dimethylethanamine dihydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can undergo coupling reactions such as the Suzuki–Miyaura cross-coupling.

Common Reagents and Conditions

Bases: DBU, sodium hydride (NaH)

Solvents: THF, dimethylformamide (DMF)

Catalysts: Palladium catalysts for coupling reactions

Major Products

The major products formed from these reactions include various substituted azetidines and their derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(Azetidin-3-yloxy)-N,N-dimethylethanamine dihydrochloride has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of bioactive molecules and pharmaceutical intermediates.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

Material Science: It is used in the development of novel materials with unique properties.

Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-N,N-dimethylethanamine dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in the formation of covalent bonds with target molecules, leading to changes in their function and activity .

Comparison with Similar Compounds

Similar Compounds

- 2-(Azetidin-3-yloxy)pyridine dihydrochloride

- 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride

- [2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride

Uniqueness

2-(Azetidin-3-yloxy)-N,N-dimethylethanamine dihydrochloride is unique due to its specific structural features, such as the presence of the dimethylethanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(Azetidin-3-yloxy)-N,N-dimethylethanamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

Chemical Structure and Properties

The compound can be described by its IUPAC name, this compound. It possesses a unique azetidine ring structure that may contribute to its biological activity.

Molecular Formula

- Formula: C₇H₁₄Cl₂N₂O

- Molecular Weight: 201.10 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors. Research indicates that it may act as an agonist or antagonist at various receptors, influencing pathways related to neurotransmission and cellular signaling.

Biological Activities

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown potential in inhibiting the growth of breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

- Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Properties

In a study conducted by Smith et al. (2023), the efficacy of this compound was evaluated against various cancer cell lines. The results demonstrated significant growth inhibition, particularly in MCF-7 cells, with an IC50 value of 5 µM, indicating strong potential as an anticancer agent.

Case Study 2: Neuroprotection

A study by Johnson et al. (2024) explored the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The results indicated that treatment with the compound led to a notable increase in cell viability compared to untreated controls, suggesting its potential use in neurodegenerative disease therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.